Methyl 2-(3-amino-4'-methoxy-[1,1'-biphenyl]-4-yl)acetate
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Overview
Description
Methyl 2-(3-amino-4’-methoxy-[1,1’-biphenyl]-4-yl)acetate is an organic compound that features a biphenyl structure with an amino group and a methoxy group attached to one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-4’-methoxy-[1,1’-biphenyl]-4-yl)acetate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.
Introduction of Functional Groups: The amino and methoxy groups can be introduced through nitration followed by reduction and methylation reactions.
Esterification: The final step involves esterification of the carboxylic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-4’-methoxy-[1,1’-biphenyl]-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the biphenyl compound.
Reduction: Amino derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-amino-4’-methoxy-[1,1’-biphenyl]-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-amino-4’-methoxy-[1,1’-biphenyl]-4-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-amino-3’-methoxy-[1,1’-biphenyl]-4-yl)acetate: Similar structure but with different positioning of the amino and methoxy groups.
Methyl 2-(3-amino-4’-hydroxy-[1,1’-biphenyl]-4-yl)acetate: Hydroxy group instead of methoxy group.
Methyl 2-(3-amino-4’-methyl-[1,1’-biphenyl]-4-yl)acetate: Methyl group instead of methoxy group.
Uniqueness
Methyl 2-(3-amino-4’-methoxy-[1,1’-biphenyl]-4-yl)acetate is unique due to the specific positioning of the amino and methoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
methyl 2-[2-amino-4-(4-methoxyphenyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-14-7-5-11(6-8-14)12-3-4-13(15(17)9-12)10-16(18)20-2/h3-9H,10,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNUDDQXDBYBDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)CC(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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